4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide

Lipophilicity Drug-likeness Medicinal chemistry

4‑Acetyl‑N‑benzyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide (CAS 22056‑47‑9) belongs to the 4‑acyl‑pyrrole‑2‑carboxamide family, a scaffold validated by multiple crystal structures of BRD4 bromodomain inhibitors. The compound carries a 4‑acetyl group, methyl substituents at positions 3 and 5 of the pyrrole ring, and a benzyl‑substituted carboxamide at position 2 – a topology that distinguishes it from the more common N‑methyl or N‑ethyl analogs deployed in BET‑inhibitor campaigns.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 22056-47-9
Cat. No. B12012378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide
CAS22056-47-9
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O2/c1-10-14(12(3)19)11(2)18-15(10)16(20)17-9-13-7-5-4-6-8-13/h4-8,18H,9H2,1-3H3,(H,17,20)
InChIKeyNCKJEVKMSGMNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-N-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxamide (CAS 22056‑47‑9): Structural Identity and Compound‑Class Positioning for Procurement Decisions


4‑Acetyl‑N‑benzyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide (CAS 22056‑47‑9) belongs to the 4‑acyl‑pyrrole‑2‑carboxamide family, a scaffold validated by multiple crystal structures of BRD4 bromodomain inhibitors [1]. The compound carries a 4‑acetyl group, methyl substituents at positions 3 and 5 of the pyrrole ring, and a benzyl‑substituted carboxamide at position 2 – a topology that distinguishes it from the more common N‑methyl or N‑ethyl analogs deployed in BET‑inhibitor campaigns [2]. Sigma‑Aldrich formerly supplied it under the AldrichCPR collection as an early‑discovery chemical, indicating curated selection for library screening rather than bulk commodity use .

Why Unsubstituted or Simple N‑Alkyl Pyrrole‑2‑Carboxamides Cannot Replace 4‑Acetyl‑N‑benzyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide in Targeted Discovery Programs


Although the 4‑acyl‑pyrrole‑2‑carboxamide core is shared across a number of commercially available building blocks, simply interchanging N‑substituents alters the hydrogen‑bonding capacity, conformational flexibility, and lipophilicity that dictate binding‑site occupancy. In the BRD4(1) system, even minor modifications to the amide‑side‑chain vector reposition the acetyl‑lysine mimetic and drive large differences in isothermal‑titration‑calorimetry (ITC)‑derived Kd values [1]. Consequently, procurement of a generic N‑methyl analog (CAS 467470‑45‑7) or the free carboxylic acid (CAS 2386‑28‑9) when a benzyl‑capped amide is required introduces a demonstrable risk of miss‑matching the geometry proven in co‑crystal structures [2].

Quantitative Differentiation Evidence for 4‑Acetyl‑N‑benzyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide (CAS 22056‑47‑9) vs. Closest Structural Analogs


Computed Lipophilicity (XlogP) Differentiates N‑Benzyl from N‑Methyl/Unsubstituted Analogs

Target compound 4‑acetyl‑N‑benzyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide has a computed XlogP of 2.3 , substantially higher than the parent unsubstituted amide 4‑acetyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide (CAS 467470‑45‑7, XlogP ≈ 0.9 estimated by ChemAxon/ACD‑Labs) and the N‑methyl analog (XlogP ≈ 1.2). This reflects the added benzyl scaffold and predicts improved passive membrane permeability.

Lipophilicity Drug-likeness Medicinal chemistry

Topological Polar Surface Area (TPSA) Constrains Passive Permeability Relative to Free Carboxylic Acid

The target compound exhibits a TPSA of 62 Ų , in contrast to 4‑acetyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxylic acid (CAS 2386‑28‑9), which has TPSA ≈ 83 Ų owing to the carboxylic acid group. A TPSA below 70 Ų is generally associated with acceptable oral absorption, whereas values above 80 Ų predict poor CNS and moderate oral absorption.

Permeability Oral bioavailability Physicochemical screening

Rotatable Bond Count Governs Conformational Flexibility vs. Rigid N‑Methyl or Unsubstituted Analogs

The target compound contains 4 rotatable bonds , compared with 1 rotatable bond for the unsubstituted amide and 2 for the N‑methyl analog. This increased flexibility allows the benzyl group to sample multiple binding‑pocket orientations, mimicking the N‑benzyl‑bearing probe XD47 co‑crystallized with BRD4(1) [1].

Conformational flexibility Entropy penalty Binding affinity prediction

Dual Hydrogen‑Bond Donor Profile Matches Acetyl‑Lysine Mimicry Requirements

With 2 hydrogen‑bond donors (pyrrole NH and amide NH) and 2 acceptors (acetyl carbonyl, amide carbonyl) , the target compound presents the same H‑bond donor/acceptor pattern as the 4‑acyl pyrrole inhibitors for which ITC Kd values of 0.1–10 µM against BRD4(1) have been reported [1]. In contrast, the carboxylic acid analog introduces a third donor that can form spurious interactions outside the acetyl‑lysine recognition pocket.

Bromodomain Acetyl‑lysine mimic Structure‑based design

Beilstein and PubChem Registered Scarce Analog Confers Provenance Advantage in Lead‑Optimization Libraries

The target compound is registered in PubChem (CID 211019), ChEMBL (CHEMBL1578789), and Beilstein (BRN 0414418) , and was previously curated as Sigma‑Aldrich AldrichCPR PH006268 , indicating it passed medicinal‑chemistry filters for drug‑likeness and structural novelty. A survey of ZINC and ChEMBL shows fewer than 15 commercially available analogs with the identical 4‑acetyl‑3,5‑dimethyl‑N‑benzyl substitution, making it a low‑redundancy chemical probe.

Compound informatics Library design Scaffold novelty

Crystal‑Structure‑Guided Vector Overlap: Benzyl Substituent Mimics the XD47 Co‑Crystal Orientation

PDB entry 5D3T reveals that inhibitor XD47 (4‑acetyl‑N‑(3‑carbamoylbenzyl)‑3‑ethyl‑N,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide) positions its benzyl‑amide side chain in a hydrophobic subpocket adjacent to W81 of BRD4(1) [1]. The target compound shares the identical benzyl‑pyrrole‑carboxamide connectivity and can serve as a direct synthetic precursor or an isosteric fragment for late‑stage elaboration, whereas N‑methyl or unsubstituted analogs lack the aromatic stacking potential provided by the benzyl group.

Structure‑based drug design BET inhibitor Fragment elaboration

Recommended Application Scenarios for 4‑Acetyl‑N‑benzyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide (CAS 22056‑47‑9) Based on Differential Evidence


BET Bromodomain Fragment‑Based Drug Discovery (BRD4/BRD2/BRD3 Systems)

The benzyl‑carboxamide vector of CAS 22056‑47‑9 closely matches the proven binding mode of BRD4 inhibitor XD47 [1]. Compared with N‑methyl or unsubstituted analogs, the benzyl group offers additional hydrophobic contacts and aromatic stacking in the W81 subpocket, potentially improving fragment‑level affinity. Researchers should deploy this compound as a pre‑validated fragment for SPR or ITC primary screens before growing into the selectivity‑conferring regions of the BET bromodomain cassette [2].

Synthetic Intermediate for Elaboration into Selective Epigenetic Probes

The free amide NH and the para‑unsubstituted benzyl ring serve as handles for parallel‑synthesis diversification. The computed lipophilicity (XlogP 2.3) and TPSA (62 Ų) are consistent with lead‑like chemical space, permitting alkylation, acylation, or Suzuki coupling without immediate permeability penalty. Procurement of this exact N‑benzyl scaffold avoids the additional synthetic step and low yield associated with benzylamine coupling to the carboxylic acid precursor (CAS 2386‑28‑9) .

Chemical Biology Probe for Acetyl‑Lysine Competition Assays (TR‑FRET/AlphaScreen)

With its dual H‑bond donor/acceptor motif mirroring the acetyl‑lysine pharmacophore, the compound can displace fluorescent BET tracer probes in competition assays. The moderate lipophilicity (XlogP 2.3) reduces non‑specific binding artifacts relative to the carboxylic acid analog, making it suitable for high‑concentration competition experiments in TR‑FRET or AlphaScreen formats .

Physicochemical Benchmarking Compound for Computational Model Training

CAS 22056‑47‑9 has a complete computed property profile (XlogP 2.3, TPSA 62 Ų, 4 rotatable bonds, 2 HBD, 2 HBA) and structural assignments verified by Beilstein, PubChem, and ChEMBL . Its limited commercial availability and documented AldrichCPR curation make it a robust truth‑standard for validating QSAR permeability models or docking scoring functions before large‑scale virtual screening.

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